KRCA-0008
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRCA 0008 is a potent and selective inhibitor of anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. This compound has shown significant potential in cancer research, particularly in targeting cancers that exhibit overexpression or mutations of anaplastic lymphoma kinase. KRCA 0008 has been studied for its efficacy in inhibiting cell proliferation, inducing apoptosis, and affecting cell cycle progression in various cancer cell lines .
Mechanism of Action
Target of Action
KRCA-0008 is a selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1) . These proteins are part of the insulin receptor tyrosine kinase superfamily and play crucial roles in cell proliferation and survival .
Mode of Action
This compound interacts with its targets, ALK and Ack1, by binding to their active sites, thereby inhibiting their activity . The IC50 values for ALK and Ack1 are 12 nM and 4 nM, respectively . This inhibition disrupts the normal signaling pathways of these kinases, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of ALK and Ack1 by this compound affects several downstream signaling pathways, including STAT3 , Akt , and ERK1/2 . These pathways are involved in cell proliferation, survival, and apoptosis. By blocking these signals, this compound disrupts the normal functioning of these pathways, leading to changes in cell behavior .
Pharmacokinetics
It’s known that this compound is administered orally . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.
Result of Action
This compound has been shown to suppress the proliferation and survival of NPM-ALK-positive Anaplastic Large-Cell Lymphoma (ALCL) cells . It induces G0/G1 cell cycle arrest and apoptosis . In vivo studies have shown that this compound strongly suppresses tumor growth in mice inoculated with Karpas-299 tumor xenografts .
Biochemical Analysis
Biochemical Properties
KRCA-0008 interacts with the enzymes ALK and Ack1, with IC50 values of 12 and 4 nM respectively . It has shown to be more potent against various ALK mutants, including L1196M, C1156Y, F1174L, and R1275Q . These interactions play a crucial role in its biochemical properties.
Cellular Effects
This compound has been observed to have significant effects on various types of cells. It strongly suppresses the proliferation and survival of NPM-ALK-positive ALCL cells . It influences cell function by inducing G0/G1 cell cycle arrest and apoptosis by blocking downstream signals including STAT3, Akt, and ERK1/2 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ALK and Ack1 enzymes. It inhibits these enzymes, thereby blocking downstream signals including STAT3, Akt, and ERK1/2 . This leads to G0/G1 cell cycle arrest and apoptosis in NPM-ALK-positive ALCL cells .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It continues to inhibit ALK and Ack1, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 25 and 50 mg/kg, administered orally twice a day for two weeks, it significantly inhibited tumor growth in ALK-positive Karpas-299 xenograft models .
Metabolic Pathways
Its interaction with ALK and Ack1 enzymes suggests that it may influence pathways involving these enzymes .
Transport and Distribution
Given its molecular structure and its interactions with ALK and Ack1, it is likely to be distributed wherever these enzymes are present .
Subcellular Localization
Given its interactions with ALK and Ack1, it is likely to be localized wherever these enzymes are present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRCA 0008 involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes under controlled conditions.
Functionalization: The pyrimidine core is then functionalized with various substituents, including methoxy and piperazine groups, through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to achieve high purity
Industrial Production Methods
Industrial production of KRCA 0008 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Use of Catalysts: Catalysts are employed to increase reaction efficiency and yield.
Automated Processes: Automated synthesis and purification processes are used to ensure consistency and high throughput
Chemical Reactions Analysis
Types of Reactions
KRCA 0008 undergoes several types of chemical reactions, including:
Oxidation: KRCA 0008 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on KRCA 0008.
Substitution: Nucleophilic substitution reactions are common in the functionalization of KRCA 0008
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of KRCA 0008 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
KRCA 0008 has a wide range of scientific research applications, including:
Cancer Research: KRCA 0008 is extensively studied for its potential in treating cancers that overexpress anaplastic lymphoma kinase. .
Biochemical Studies: KRCA 0008 is used to study the biochemical pathways involving anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. .
Drug Development: KRCA 0008 serves as a lead compound for the development of new drugs targeting anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. .
Comparison with Similar Compounds
KRCA 0008 is compared with other similar compounds, such as:
KRCA 0080: A derivative of KRCA 0008 with a trifluoromethyl group instead of a chloride group.
Crizotinib: A well-known anaplastic lymphoma kinase inhibitor used in clinical settings.
KRCA 0008 stands out due to its high selectivity and potency, making it a valuable compound for cancer research and drug development .
Properties
IUPAC Name |
1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDIRJCYNAWBOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of KRCA-0008?
A1: this compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, this compound disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []
Q2: Why is this compound considered advantageous over existing ALK inhibitors like crizotinib?
A2: this compound demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes this compound a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.
Q3: What are the key structural features of this compound, and how do they contribute to its activity?
A3: this compound belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.
Q4: What is the current state of research on this compound, and what are the next steps?
A4: Preclinical studies have demonstrated promising results, showing that this compound inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.
Q5: Are there any known safety concerns associated with this compound?
A5: While initial studies suggest a favorable safety profile, with this compound deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.